![molecular formula C17H15NO5 B5505422 2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B5505422.png)
2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid
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Overview
Description
Synthesis Analysis
- The synthesis of similar compounds often involves condensation reactions. For example, 2-methoxy-benzoic acid 2-oxo-3-(2,4,6-trimethyl-phenyl)-1-oxa-spiro[4.4]non-3-en-4-yl ester, a related compound, was synthesized through condensation reactions and characterized by NMR and MS spectra (Zhao et al., 2010).
Molecular Structure Analysis
- Structural investigations, including X-ray crystallography, spectroscopic methods, and quantum chemical calculations, have been utilized to characterize similar compounds. For instance, (2E)-2-(ethoxycarbonyl)-3-[(4-methoxyphenyl)amino]prop-2-enoic acid was studied, highlighting the importance of intermolecular interactions and the impact of substitutions on molecular stability (Venkatesan et al., 2016).
Chemical Reactions and Properties
- Compounds like 2-(2-ethoxycarbonyl-3-oxo-3-polyfluoroalkylprop-1-enylamino)benzoic acids have been noted for their ability to form complexes with metals, demonstrating their potential in complexation and binding studies (Kudyakova et al., 2009).
Physical Properties Analysis
- The physical properties of related compounds are often investigated through spectroscopic methods. For example, (2E)-2-(ethoxycarbonyl)-3-[(1-methoxy-1-oxo-3-phenylpropan-2-yl)amino] prop-2-enoic acid was studied for its nonlinear optical (NLO) activity, revealing insights into its physical characteristics (Venkatesan et al., 2016).
Chemical Properties Analysis
- Research into the chemical properties of similar compounds includes studies on their binding ability, such as Ru(II) complexes with 2-hydroxy-benzoic acid derivatives, showing diverse chemical behaviors and interaction potentials (Chitrapriya et al., 2011).
Scientific Research Applications
Structural and Spectroscopic Analysis
- Structural Investigation : The compound 2-({[2-(ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid is characterized using X-ray crystallography, spectroscopic methods, and quantum chemical calculations. These methods elucidate the compound's crystal structure, which includes significant intramolecular and intermolecular interactions, and the compound's vibrational modes are investigated using both experimental and theoretical FT-IR and FT-Raman spectra (Venkatesan et al., 2016).
Complex Formation and Synthesis
- Complexing Ability with Metals : The compound serves as a new O,N,O-tridentate ligand capable of forming nickel(II) and copper(II) complexes. This suggests its potential in the synthesis of complex metal compounds (Kudyakova et al., 2009).
Optical and Nonlinear Optical Properties
- Nonlinear Optical Activity : The compound exhibits nonlinear optical (NLO) activity, as confirmed by both powder Second Harmonic Generation experiment and first hyperpolarizability calculation. This finding indicates potential applications in optoelectronics (Venkatesan et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition Study : A Schiff base of the compound with metals like manganese(II), copper(II), and zinc(II) has been synthesized and characterized, showing appreciable corrosion inhibition properties for mild steel in acidic medium (Mishra et al., 2015).
Coordination Behavior and Luminescent Properties
- Synthesis of Luminescent Crystals : The compound is used as a building block for the synthesis of organic molecular crystals with stable photoluminescence, indicating potential applications in materials science and lighting technologies (Zhestkij et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[(2-ethoxycarbonylphenyl)carbamoyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO5/c1-2-23-17(22)13-9-5-6-10-14(13)18-15(19)11-7-3-4-8-12(11)16(20)21/h3-10H,2H2,1H3,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGHROSBUSMXBPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-({[2-(Ethoxycarbonyl)phenyl]amino}carbonyl)benzoic acid |
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